Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid
Description
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-dithiobis-benzoic acid is a sulfur-containing aromatic compound characterized by a disulfide (-S-S-) bridge connecting two benzoic acid moieties, each functionalized with a hydrazide group. This structure confers unique chelating properties, enabling interactions with metal ions and applications in coordination chemistry and materials science. The hydrazide groups (-CONHNH₂) enhance its ability to form stable complexes, while the disulfide linkage contributes to redox activity.
Properties
Molecular Formula |
C28H22N4O4S4 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide |
InChI |
InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
InChI Key |
LLSCXYAYBZEUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S |
Origin of Product |
United States |
Preparation Methods
Diazotization and Sulfitolysis Method (From Patent CN101805277A/B)
This method is a key step for synthesizing 2,2'-dithiobis-benzoic acid, which is essential for the final compound.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Diazotization | Anthranilic acid, hydrochloric acid (30–36% w/w), sodium nitrite (20–25% w/w in aqueous solution), 0–10°C | Anthranilic acid is dissolved in water and hydrochloric acid, then sodium nitrite solution is added dropwise at low temperature to form the diazonium salt. The reaction is monitored until completion (1–5 hours). |
| 2. Sulfitolysis & Disulfide Formation | Diazonium salt solution, liquid sulfur dioxide, catalyst and co-catalyst, -20 to -10°C initially, then heated to 80–100°C | The diazonium salt reacts with liquid sulfur dioxide in the presence of catalysts at low temperature, followed by heating to promote formation of 2,2'-dithiobis-benzoic acid. The mixture is then cooled and filtered to isolate the product. |
- Water to anthranilic acid ratio: 6–7:1 (mass)
- Water to diazonium solution ratio: 0.4–0.6:1 (mass)
- Reaction times: 0.5–3 hours at low temp, 0.5–2 hours at elevated temp
- Final product isolated by filtration after cooling below 50°C.
Synthesis of 2-(2-Mercaptobenzoyl)hydrazide
This intermediate is prepared by reacting 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions:
- Typical Reaction:
2-mercaptobenzoic acid is refluxed with hydrazine hydrate in an appropriate solvent (e.g., ethanol or methanol) to form the hydrazide. - Reaction Conditions:
- Temperature: Reflux (approx. 60–80°C)
- Time: Several hours (4–12 h depending on scale)
- Purification:
The product is purified by recrystallization or filtration to obtain pure 2-(2-mercaptobenzoyl)hydrazide.
Coupling to Form this compound
The final compound is synthesized by coupling two equivalents of 2-(2-mercaptobenzoyl)hydrazide with one equivalent of 2,2'-dithiobis-benzoic acid or its activated derivative.
Disulfide Exchange Reaction:
The thiol groups of the hydrazide intermediates undergo disulfide bond formation with the dithiobis-benzoic acid linker under mild oxidizing conditions or by direct disulfide exchange.-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Ambient to moderate heating (25–60°C)
- Reaction Time: Several hours to overnight
- pH Control: Slightly acidic to neutral to maintain thiol reactivity
Purification:
The product is isolated by precipitation, filtration, or chromatographic methods to yield the pure bis-hydrazide disulfide compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization of Anthranilic Acid | Anthranilic acid, HCl (30–36%), NaNO2 (20–25%) | 0–10°C, 1–5 h | Formation of diazonium salt |
| Sulfitolysis & Disulfide Formation | Diazonium salt, SO2 (liquid), catalyst | -20 to -10°C (0.5–3 h), then 80–100°C (0.5–2 h) | Produces 2,2'-dithiobis-benzoic acid |
| Hydrazide Formation | 2-Mercaptobenzoic acid, hydrazine hydrate | Reflux, 4–12 h | Forms 2-(2-mercaptobenzoyl)hydrazide |
| Disulfide Coupling | Hydrazide + 2,2'-dithiobis-benzoic acid | Ambient to 60°C, several hours | Disulfide bond formation to yield final compound |
Research Findings and Applications Related to Preparation
- The compound serves as an intermediate in synthesizing selective HIV-1 integrase inhibitors, demonstrating specificity without affecting other viral enzymes or human topoisomerases.
- Interaction studies reveal its ability to form metal complexes, which may influence synthetic strategies and purification.
- The preparation methods emphasize controlled low-temperature steps for diazotization and sulfitolysis to ensure high yield and purity of the disulfide linker.
- Hydrazide formation is a classical condensation reaction that requires careful control of reaction time and temperature to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as thiol or disulfide groups, which can further participate in other chemical reactions.
Scientific Research Applications
Chemistry: In chemistry, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds makes it valuable in the study of redox reactions and thiol-disulfide exchange processes.
Biology: In biological research, this compound is used to study the inhibition of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Its specificity for HIV-1 integrase makes it a valuable tool in antiviral research.
Medicine: In medicine, the compound’s role as an HIV-1 integrase inhibitor has potential therapeutic applications in the treatment of HIV/AIDS. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used in the production of pharmaceuticals and other chemical products. Its ability to form stable disulfide bonds makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid involves the inhibition of HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme, where the compound binds and blocks its activity.
Comparison with Similar Compounds
Structural Analogues
a. 2,2'-Dithiodibenzoic Acid (DTDB)
- Structure : Contains two benzoic acid groups linked by a disulfide bridge. Lacks hydrazide substituents.
- Reactivity : Primarily acts as a bidentate ligand via carboxylic acid groups. Forms metal complexes (e.g., with alkaline earth metals) .
- Applications : Used in synthesizing coordination polymers and as a precursor for disulfide-based materials.
b. 4,4'-Bipyridylium bis(hydrogen 2,2'-dithio-dibenzoate)
- Structure : Combines 2,2'-dithiodibenzoate with 4,4'-bipyridylium cations.
- Reactivity : Exhibits charge-transfer interactions and forms crystalline salts. The disulfide-carboxylate framework stabilizes the cationic structure .
c. 2,2'-Dithio(bis)benzothiazole (MBTS)
- Structure : Features a disulfide bridge between benzothiazole rings instead of benzoic acid groups.
- Reactivity : Releases toxic gases (e.g., H₂S) upon acid contact. Used as a vulcanization accelerator in rubber .
d. 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : Contains a hydroxyacetic acid core with two phenyl groups.
- Reactivity : Forms stable salts and esters. Used in organic synthesis and pharmaceuticals .
Physicochemical Properties
Research Findings
- Coordination Chemistry: Murugavel et al. demonstrated that 2,2'-dithio-(bisbenzoic acid) forms stable alkaline earth metal complexes via carboxylate coordination. The hydrazide variant likely expands this to transition metals, enabling novel catalytic or magnetic materials .
- Crystallographic Insights : Analogues such as 2,2'-disulfanyldibenzoic acid () exhibit planar disulfide bridges and hydrogen-bonded networks, suggesting similar packing motifs in the target compound .
Biological Activity
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid , often referred to as BMBDA , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BMBDA, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BMBDA is characterized by its unique molecular structure, which includes hydrazide and dithiobis functionalities. The chemical formula is , and it has a molecular weight of approximately 332.49 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.49 g/mol |
| Melting Point | 153 °C |
| Solubility | Soluble in DMSO |
Antiviral Properties
One of the most notable biological activities of BMBDA is its antiviral properties . Research indicates that BMBDA acts as a selective inhibitor of HIV-1 integrase, a crucial enzyme in the HIV replication cycle. In vitro studies have shown that it exhibits no significant activity against other retroviral targets such as reverse transcriptase or protease, highlighting its specificity for HIV-1 integrase .
The mechanism by which BMBDA inhibits HIV-1 integrase involves the disruption of the enzyme's catalytic activity. This inhibition prevents the integration of viral DNA into the host genome, thereby halting viral replication. Studies suggest that BMBDA binds to the active site of integrase, leading to conformational changes that reduce enzyme function .
Antioxidant Activity
In addition to its antiviral effects, BMBDA has demonstrated antioxidant properties . It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Case Studies
- HIV-1 Integrase Inhibition : A study published in Chemical Communications evaluated the efficacy of BMBDA against HIV-1 integrase in cell cultures. Results showed a significant reduction in viral load when treated with BMBDA compared to untreated controls .
- Oxidative Stress Reduction : Research conducted on neuronal cells indicated that BMBDA reduced markers of oxidative stress significantly. The study suggested potential applications in neuroprotection .
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while BMBDA effectively inhibited viral replication, it exhibited minimal cytotoxic effects on human cell lines at therapeutic concentrations .
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers link the compound’s mechanism of action to existing theories of thiol-mediated redox modulation?
- Methodological Answer: Design experiments to measure intracellular glutathione (GSH) depletion using Ellman’s assay. Corrogate results with ROS detection (e.g., DCFH-DA probes) and compare to established thiol-modulating agents like N-acetylcysteine. Frame findings within the Nrf2/ARE pathway theory to explain antioxidant or pro-oxidant duality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
